4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H18ClNO2 . Unfortunately, the exact structural details or a visual representation of the molecule was not found in the search results.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to 4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol have been explored for their antimicrobial and antidiabetic activities. Compounds synthesized from 4-aminophenol derivatives have demonstrated broad-spectrum antimicrobial properties against various bacteria and fungi, alongside significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications. These compounds also exhibit promising aspects as anticancer agents through DNA interaction studies (Rafique et al., 2022).
Antimicrobial Activity
A series of Schiff bases derived from 4-chloro-2-aminophenol, including methoxy group variations, have been synthesized and shown selective antimicrobial activity towards S. epidermidis and C. albicans, highlighting their potential as antimicrobial agents (Çinarli et al., 2011).
Corrosion Inhibition
Research into Schiff’s bases derived from 4-chloro-2-aminophenol has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies indicate the compounds' predominantly cathodic character and their potential in protecting metal surfaces (Prabhu et al., 2008).
Photocatalytic Degradation
Studies have also looked into photocatalytic degradation processes, where derivatives related to this compound have been utilized in the complete oxidation of pollutants in water, showcasing an effective approach for environmental remediation (Pignatello & Sun, 1995).
Molecular Structure Analysis
The molecular structures of certain derivatives have been reported, providing insights into their potential applications in synthesizing various compounds such as azo dyes and dithiocarbamate, which could have wide-ranging industrial and research applications (Ajibade & Andrew, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds have been used in sm cross-coupling reactions , which involve the formation of carbon–carbon bonds and can be used to synthesize a wide variety of organic compounds .
Result of Action
It’s known that similar compounds have been used in sm cross-coupling reactions , which can result in the formation of new carbon–carbon bonds and the synthesis of a wide variety of organic compounds .
Action Environment
It’s known that the success of sm cross-coupling reactions, which similar compounds have been used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-chloro-2-[[1-(4-methoxyphenyl)ethylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-9,11,18-19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRZSQMWFMECCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.